molecular formula C14H12ClNO2 B6403114 3-Amino-5-(3-chloro-2-methylphenyl)benzoic acid CAS No. 1261965-18-7

3-Amino-5-(3-chloro-2-methylphenyl)benzoic acid

Cat. No.: B6403114
CAS No.: 1261965-18-7
M. Wt: 261.70 g/mol
InChI Key: YBCAPQDWJGVYFI-UHFFFAOYSA-N
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Description

3-Amino-5-(3-chloro-2-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H12ClNO2. It is a derivative of benzoic acid, where the amino group is positioned at the third carbon, and a 3-chloro-2-methylphenyl group is attached to the fifth carbon. This compound is known for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(3-chloro-2-methylphenyl)benzoic acid typically involves the reaction of 3-methylbenzoic acid with N-chlorosuccinimide in the presence of a solvent like dimethylformamide (DMF). The reaction proceeds with high regioselectivity due to the strong electron-donating effect of the amino group, which directs the chlorination to the para position relative to the amino group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Common Reagents and Conditions:

    Suzuki Coupling: Palladium catalysts, base (e.g., potassium carbonate), and boronic acids.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Diazotization: Sodium nitrite and hydrochloric acid.

Major Products:

    Substituted Aromatics: Products from Suzuki coupling.

    Nitro and Amino Derivatives: Products from oxidation and reduction reactions.

    Functionalized Aromatics: Products from diazotization and subsequent reactions.

Scientific Research Applications

3-Amino-5-(3-chloro-2-methylphenyl)benzoic acid is widely used in scientific research due to its versatile reactivity and functional groups. Some applications include:

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-chloro-2-methylphenyl)benzoic acid, particularly in its role as an NSAID, involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . Additionally, it interferes with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .

Comparison with Similar Compounds

  • 2-Amino-5-chloro-3-methylbenzoic acid
  • 3-Methyl-5-chloroanthranilic acid
  • N-(3-Chloro-2-methylphenyl)anthranilic acid

Comparison: 3-Amino-5-(3-chloro-2-methylphenyl)benzoic acid is unique due to the specific positioning of the chloro and methyl groups on the aromatic ring, which influences its reactivity and biological activity. Compared to similar compounds, it exhibits distinct regioselectivity in reactions and specific inhibitory effects on cyclooxygenase enzymes .

Properties

IUPAC Name

3-amino-5-(3-chloro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-8-12(3-2-4-13(8)15)9-5-10(14(17)18)7-11(16)6-9/h2-7H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCAPQDWJGVYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690261
Record name 5-Amino-3'-chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-18-7
Record name 5-Amino-3'-chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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